2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid
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Overview
Description
2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a complex organic compound with a molecular formula of C16H16FN3O5S and a molecular weight of 381.38 g/mol. This compound features a benzoic acid core substituted with a fluoro group and a sulfonyl group linked to a piperidine ring, which is further connected to a pyrimidin-2-yloxy moiety. Such structural complexity often indicates potential utility in various scientific and industrial applications, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a pyrimidin-2-yloxy compound under basic conditions.
Sulfonylation: The piperidine intermediate is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Fluorination: The benzoic acid core is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents.
Coupling Reaction: Finally, the fluorinated benzoic acid is coupled with the sulfonylated piperidine intermediate under appropriate conditions, often involving a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluoro group on the benzoic acid can be substituted by nucleophiles under appropriate
Properties
IUPAC Name |
2-fluoro-5-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c17-14-5-4-12(9-13(14)15(21)22)26(23,24)20-8-1-3-11(10-20)25-16-18-6-2-7-19-16/h2,4-7,9,11H,1,3,8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELTEVIYFGIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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